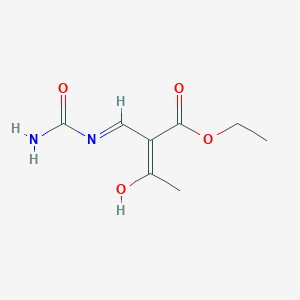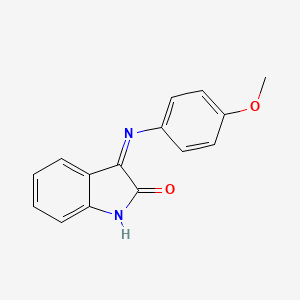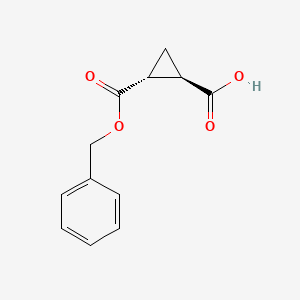
5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dione, also known as 5,5-dimethylthiazolidin-2-one (DMT), is a cyclic compound with a thiazole ring in the center. It is a widely used compound in organic synthesis, medicinal chemistry, and biochemistry. DMT is a versatile compound with a wide range of applications, from drug synthesis to biochemical research.
Mechanism of Action
DMT is a cyclic compound with a thiazole ring in the center. The thiazole ring is able to interact with a variety of biomolecules, including proteins, enzymes, and other biomolecules. The interaction of the thiazole ring with these molecules can alter their structure and function, resulting in a variety of effects. For example, DMT can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It can also bind to proteins and alter their structure, resulting in an increased affinity for other molecules.
Biochemical and Physiological Effects
DMT has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It can also bind to proteins and alter their structure, resulting in an increased affinity for other molecules. In addition, DMT can affect the activity of ion channels, resulting in changes in cell membrane potential and ion transport.
Advantages and Limitations for Lab Experiments
The use of DMT in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of ways, from drug synthesis to biochemical research. It is also relatively easy to synthesize and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its reactivity can be unpredictable, which can limit its use in certain applications.
Future Directions
The use of DMT in scientific research is constantly evolving. One promising area of research is its use in drug delivery systems. DMT can be used to modify the structure of proteins and other biomolecules, allowing them to interact with drugs in new ways. This could lead to the development of more effective and targeted drug delivery systems. In addition, DMT could be used to develop new and more efficient methods of drug synthesis. Finally, DMT could be used to study the structure and function of proteins and other biomolecules, leading to a better understanding of their role in disease and the development of new treatments.
Synthesis Methods
DMT can be synthesized in a variety of ways. The most common method is the reaction of 4-phenylthiazole with 5,5-Dimethyl-2-(((4-phenyl(2,5-thiazolyl))amino)methylene)cyclohexane-1,3-dionehydantoin in the presence of an acid catalyst. This reaction produces a dicarboxylic acid, which can then be reduced to the desired product. Other methods of synthesis include the reaction of 4-phenylthiazole with a primary amine, such as pyrrolidine, and the reaction of 4-phenylthiazole with a secondary amine, such as ethylenediamine.
Scientific Research Applications
DMT has a wide range of applications in scientific research. It is used in organic synthesis and medicinal chemistry as an intermediate for the synthesis of a variety of drugs, including antibiotics, anti-inflammatory agents, and anti-cancer agents. It is also used in biochemistry as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, DMT has been used in the study of protein-protein interactions, as well as in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2)8-15(21)13(16(22)9-18)10-19-17-20-14(11-23-17)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOISPGMXTDCL-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=NC(=CS2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)/C=N/C2=NC(=CS2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

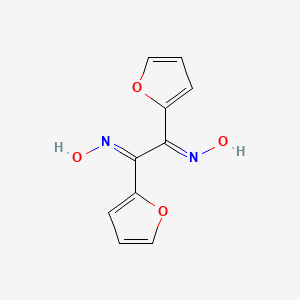



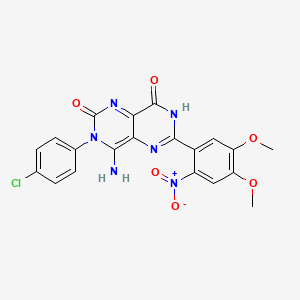


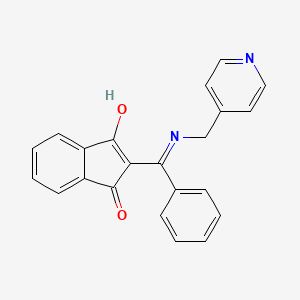
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
